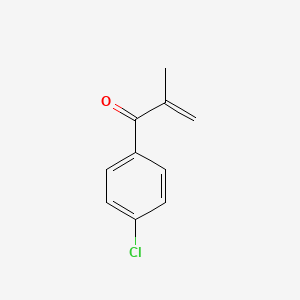

1-(4-Chlorophenyl)-2-methylprop-2-en-1-one

Description

Structure

3D Structure

Properties

CAS No. |

6230-73-5 |

|---|---|

Molecular Formula |

C10H9ClO |

Molecular Weight |

180.63 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-2-methylprop-2-en-1-one |

InChI |

InChI=1S/C10H9ClO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-6H,1H2,2H3 |

InChI Key |

FZADQHOAJUMZOP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 4 Chlorophenyl 2 Methylprop 2 En 1 One and Its Analogues

Strategies Involving Carbon-Carbon Bond Formation

The construction of the core carbon skeleton of 1-(4-chlorophenyl)-2-methylprop-2-en-1-one and similar α-methylchalcones relies heavily on well-established yet adaptable reactions that form crucial carbon-carbon bonds.

Claisen-Schmidt Condensation for α-Methylchalcone Synthesis

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones and their derivatives. benthamdirect.comscispace.com It involves the base- or acid-catalyzed reaction between an aldehyde or ketone and another carbonyl compound. benthamdirect.comtaylorandfrancis.com For the synthesis of α-methylchalcones like this compound, this typically involves the condensation of a substituted acetophenone (B1666503) with a ketone.

In a representative synthesis, 4-chloroacetophenone would react with acetone (B3395972) in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to yield the target α,β-unsaturated ketone. scispace.com The reaction proceeds through the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of 4-chloroacetophenone. A subsequent dehydration step results in the formation of the conjugated system. The simplicity and versatility of this method have led to the development of numerous chalcone (B49325) derivatives. benthamdirect.com

| Reactant 1 | Reactant 2 | Catalyst | General Conditions | Product Type |

| Substituted Acetophenone | Aldehyde/Ketone | Base (e.g., NaOH, KOH) or Acid | Aqueous or alcoholic solution, varying temperatures | Chalcone / α-Methylchalcone |

Acylation Reactions Utilizing Methacryloyl Precursors

An alternative strategy for constructing the this compound structure involves acylation reactions. A pertinent example is the palladium-catalyzed Suzuki-Miyaura type cross-coupling reaction. This method can be employed to synthesize aromatic α,β-unsaturated ketones from α,β-unsaturated acyl chlorides and arylboronic acids. organic-chemistry.org

In this approach, 4-chlorophenylboronic acid would be reacted with methacryloyl chloride in the presence of a palladium catalyst and a base like potassium phosphate. organic-chemistry.org This methodology serves as an efficient alternative to the traditional Friedel-Crafts acylation, which often has environmental drawbacks and limitations with acid-sensitive compounds. organic-chemistry.org The reaction generally proceeds with good to excellent yields and is applicable to a variety of substituted arylboronic acids and acyl chlorides. organic-chemistry.org

| Aryl Source | Acyl Precursor | Catalyst System | Base | Product Type |

| Arylboronic Acid | α,β-Unsaturated Acyl Chloride | Palladium Catalyst (e.g., Pd(PPh3)4) | K3PO4 | Aromatic α,β-Unsaturated Ketone |

Functional Group Transformations Towards the Ketone and Alkene Moieties

The synthesis of the ketone and alkene functionalities present in this compound can also be achieved through various functional group transformations. These methods offer alternative synthetic routes that may be advantageous depending on the available starting materials and desired reaction conditions.

The formation of the α,β-unsaturated ketone system is a key transformation in organic synthesis. rsc.org One common approach is the oxidation of corresponding allylic alcohols. For instance, the secondary alcohol, 1-(4-chlorophenyl)-2-methylprop-2-en-1-ol, could be oxidized using a variety of reagents, such as chromium (VI) compounds or milder, more selective oxidants like pyridinium (B92312) chlorochromate (PCC), to yield the desired ketone. imperial.ac.uk

Another strategy involves elimination reactions. A saturated ketone precursor, such as 1-(4-chlorophenyl)-2-methylpropan-1-one (B92321) bearing a suitable leaving group at the 3-position, could undergo an elimination reaction to introduce the carbon-carbon double bond. Additionally, alkenes can be converted to ketones through processes like ozonolysis, followed by appropriate workup, or through hydration and subsequent oxidation of the resulting alcohol. chemistrysteps.comlibretexts.org

| Precursor Functional Group | Transformation | Reagents | Resulting Moiety |

| Secondary Allylic Alcohol | Oxidation | PCC, CrO3/H2SO4 | α,β-Unsaturated Ketone |

| Alkyne | Hydration (Tautomerization) | H2O, H2SO4, HgSO4 | Ketone |

| Alkene | Ozonolysis | O3, followed by reductive workup | Ketone/Aldehyde |

Green Chemistry Principles in Synthetic Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chalcones and their analogues to minimize environmental impact. nih.govrjpn.org These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. propulsiontechjournal.compropulsiontechjournal.com

Solvent-Free Mechanochemical Synthesis Techniques

A significant advancement in the green synthesis of chalcones is the use of solvent-free mechanochemical techniques. nih.govtandfonline.com These methods, often referred to as "grindstone chemistry," involve the grinding of solid reactants together, sometimes with a catalytic amount of a solid base like sodium hydroxide or barium hydroxide. acs.orgrsc.orgjacsdirectory.com

This approach has several advantages over traditional solution-phase synthesis, including reduced solvent waste, shorter reaction times, simplified work-up procedures, and often higher yields. propulsiontechjournal.comjacsdirectory.com The Claisen-Schmidt condensation, for example, can be efficiently carried out by grinding the corresponding acetophenone and aldehyde with a solid base in a mortar and pestle. acs.orgjacsdirectory.com High-speed ball milling is another mechanochemical technique that has been successfully employed for the synthesis of chalcones, offering scalability and precise control over reaction conditions. nih.govtandfonline.com These solvent-free methods are particularly attractive from both an environmental and economic perspective. rsc.org

| Technique | Reactants | Catalyst | Conditions | Advantages |

| Grinding (Mortar and Pestle) | Solid Aldehydes and Ketones | Solid NaOH, Ba(OH)2 | Room temperature, short duration (minutes) | Solvent-free, high yields, simple procedure. acs.orgjacsdirectory.com |

| High-Speed Ball Milling | Solid Aldehydes and Ketones | Solid base | Controlled frequency and time | Scalable, efficient, reduced reaction time. nih.govtandfonline.com |

Mechanistic Organic Chemistry of 1 4 Chlorophenyl 2 Methylprop 2 En 1 One

Reactivity of the α,β-Unsaturated Ketone System

The α,β-unsaturated ketone, also known as an enone, is the most reactive part of the molecule. The conjugation of the C=C double bond with the C=O double bond creates a delocalized π-electron system. This delocalization results in two electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3) of the double bond. The reactivity is thus characterized by a competition between 1,2-addition (to the C=O bond) and 1,4-conjugate addition (to the C=C-C=O system). pressbooks.pub

Nucleophilic addition to α,β-unsaturated ketones can proceed via two main pathways. The choice between 1,2-addition and 1,4-addition is largely determined by the nature of the nucleophile. Generally, "hard" nucleophiles (which are highly reactive and charge-dense, like organolithium reagents) tend to favor 1,2-addition, while "soft" nucleophiles (which are less reactive and more polarizable, like amines, thiols, and enolates) favor 1,4-addition, often referred to as the Michael addition. pressbooks.pubresearchgate.net

In the case of 1-(4-chlorophenyl)-2-methylprop-2-en-1-one, 1,4-conjugate addition involves the attack of a nucleophile at the β-carbon. This attack forms a resonance-stabilized enolate intermediate, which is then protonated (typically during an aqueous workup) to yield the final product. The presence of the methyl group at the α-position can introduce some steric hindrance, but 1,4-addition remains a predominant pathway for many nucleophiles.

Table 1: Examples of Nucleophilic Conjugate Addition

| Nucleophile Type | Reagent Example | Product Type |

| Organocuprates | Lithium dimethylcuprate ((CH₃)₂CuLi) | β-alkylated ketone |

| Amines | Diethylamine (NH(CH₂)₂) | β-amino ketone |

| Thiols | Thiophenol (C₆H₅SH) | β-thioether ketone |

| Enolates | Diethyl malonate anion | 1,5-dicarbonyl compound |

Transformations at the carbonyl group typically involve 1,2-addition, where a nucleophile directly attacks the electrophilic carbonyl carbon. masterorganicchemistry.com A primary example of this is the reduction of the ketone to an alcohol.

The reduction of α,β-unsaturated ketones can be selective. Strong reducing agents like lithium aluminum hydride (LiAlH₄) often reduce both the carbonyl group and the carbon-carbon double bond. However, milder reagents, such as sodium borohydride (B1222165) (NaBH₄), typically perform a selective 1,2-reduction of the carbonyl group, leaving the C=C double bond intact and producing an allylic alcohol. researchgate.netyoutube.com This selectivity is crucial in synthetic organic chemistry.

Table 2: Reduction Pathways for the Carbonyl Group

| Reducing Agent | Typical Solvent | Primary Product | Reaction Type |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 1-(4-Chlorophenyl)-2-methylprop-2-en-1-ol | 1,2-Addition (Selective) |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | 1-(4-Chlorophenyl)-2-methylpropan-1-ol | 1,2- and 1,4-Addition (Non-selective) |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene | 1-(4-Chlorophenyl)-2-methylprop-2-en-1-ol | 1,2-Addition (Selective) |

Reactions of the Chlorophenyl Moiety

The 4-chlorophenyl group is generally less reactive than the enone system. Its reactions are characteristic of substituted benzene (B151609) rings, primarily electrophilic aromatic substitution (EAS) and, under specific conditions, nucleophilic aromatic substitution (SNAr).

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comyoutube.com The rate and regioselectivity of this reaction are governed by the existing substituents on the ring. In this compound, there are two substituents to consider: the chloro group and the 2-methylprop-2-enoyl group (an acyl group).

Chloro Group : Halogens are deactivating due to their electron-withdrawing inductive effect but are ortho, para-directing because of their electron-donating resonance effect. uci.edu

Acyl Group : The acyl group is strongly deactivating and a meta-director due to both its strong inductive and resonance electron-withdrawing effects. uci.edu

The powerful deactivating nature of the acyl group makes electrophilic aromatic substitution on this molecule challenging, requiring harsh reaction conditions. When a reaction does occur, the directing effects of the two groups are in opposition. The chloro group directs incoming electrophiles to positions 2 and 6 (ortho), while the acyl group directs to positions 3 and 5 (meta). The outcome would depend on the specific reaction conditions and the nature of the electrophile.

Table 3: Directing Effects of Substituents on the Phenyl Ring

| Substituent | Position on Ring | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |

| -Cl | 4 | Withdrawing | Donating | Deactivating | ortho, para |

| -C(O)R | 1 | Withdrawing | Withdrawing | Strongly Deactivating | meta |

Nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group (in this case, the chloride), is typically difficult for aryl halides. chemistrysteps.commasterorganicchemistry.com However, it is greatly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org

In this molecule, the strongly electron-withdrawing acyl group is in the para position relative to the chlorine atom. This is the ideal arrangement to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the SNAr mechanism. libretexts.org Therefore, despite the general inertness of aryl chlorides, this compound can undergo nucleophilic aromatic substitution with strong nucleophiles (e.g., NaOH, NaOCH₃, or NH₃) under forcing conditions (high temperature and/or pressure). libretexts.orgpressbooks.pub

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound and its derivatives can serve as a template for various intramolecular reactions, leading to the formation of new cyclic structures. These reactions often require the prior introduction of another functional group into the molecule.

A documented example involves a derivative of the core structure, 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one, which undergoes a base-catalyzed intramolecular cyclization. mdpi.com The reaction proceeds through the addition of water, rearrangement to a 1,3-diketone, and subsequent ring closure by the attack of the amine onto a carbonyl group, ultimately forming a substituted 1,2-dihydro-3H-pyrrol-3-one. mdpi.com This illustrates how modifications of the parent structure can lead to complex heterocyclic systems.

Other potential, more advanced pathways for derivatives could include:

Radical Cyclizations : Visible-light-mediated intramolecular radical cyclizations have been developed for related systems, such as α-brominated amide-tethered compounds, to form polycyclic derivatives. rsc.org

[3+2] Cycloadditions : For derivatives containing a vinylcyclopropane (B126155) moiety, Rh(I)-catalyzed intramolecular [3+2] cycloadditions can be employed to construct bicyclic structures. rsc.org

These pathways highlight the versatility of the enone scaffold in constructing complex molecular architectures through intramolecular transformations.

Table 4: Potential Intramolecular Pathways for Derivatives

| Reaction Type | Required Precursor Feature | Catalyst/Conditions | Resulting Structure |

| Base-Catalyzed Cyclization | Amino group and a second carbonyl/alkyne | Base (e.g., KOH) | Pyrrol-3-one derivative mdpi.com |

| Radical Cyclization | Tethered radical precursor (e.g., α-bromo amide) | Photocatalyst, visible light | Polycyclic benzazepine derivative rsc.org |

| [3+2] Cycloaddition | Tethered vinylcyclopropane | Rh(I) complex | Bicyclic cyclopentane (B165970) derivative rsc.org |

Theoretical and Computational Chemistry Studies on 1 4 Chlorophenyl 2 Methylprop 2 En 1 One

Electronic Structure and Reactivity Prediction

The electronic properties of a molecule are fundamental to understanding its chemical behavior. Computational methods such as Density Functional Theory (DFT) are powerful tools for investigating these characteristics.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For chalcone (B49325) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), are employed to determine optimized molecular geometries, bond lengths, and bond angles. materialsciencejournal.org

For a molecule like 1-(4-Chlorophenyl)-2-methylprop-2-en-1-one, DFT calculations would reveal the three-dimensional arrangement of atoms that corresponds to the lowest energy state. These calculations can also provide thermodynamic properties such as total energy, heat capacity, and entropy, which indicate the thermal stability of the compound. materialsciencejournal.org

Table 1: Representative Calculated Molecular Properties for a Chalcone Derivative Data is illustrative and based on findings for structurally similar chalcones.

| Property | Calculated Value |

| Total Energy | Varies based on basis set |

| Dipole Moment | ~2.5 - 4.0 Debye |

| Heat Capacity (Cv) | Varies with temperature |

| Entropy (S) | Varies with temperature |

Note: The specific values for this compound would require dedicated computational analysis.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. schrodinger.com The energy of the HOMO is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity. schrodinger.com A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. nih.gov

In chalcones, the HOMO is typically localized over the cinnamoyl system, while the LUMO is distributed over the entire molecule. The electronic transitions, such as π → π* and n → π*, can be predicted using Time-Dependent DFT (TD-DFT) calculations, which provide information about the absorption wavelengths in the UV-Visible spectrum. For similar chalcones, the HOMO-LUMO energy gap is typically in the range of 3.5 to 4.5 eV. materialsciencejournal.orgresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Chalcone Derivative Data is illustrative and based on findings for structurally similar chalcones.

| Orbital | Energy (eV) |

| HOMO | ~ -6.0 to -6.5 |

| LUMO | ~ -2.0 to -2.5 |

| HOMO-LUMO Gap (ΔE) | ~ 3.5 to 4.5 |

Note: The specific values for this compound would require dedicated computational analysis.

Mulliken population analysis is a method for estimating partial atomic charges, providing insight into the distribution of electrons within a molecule. uni-muenchen.dewikipedia.org In chalcone derivatives, the oxygen atom of the carbonyl group typically exhibits a significant negative charge, making it a potential site for electrophilic attack. Conversely, the carbonyl carbon atom carries a positive charge, rendering it susceptible to nucleophilic attack. materialsciencejournal.org

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks. In MEP maps, regions of negative potential (typically colored red or yellow) are indicative of electron-rich areas and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. For chalcones, the negative potential is generally concentrated around the carbonyl oxygen atom, while the hydrogen atoms of the aromatic rings often exhibit a positive potential. materialsciencejournal.orgresearchgate.net

Vibrational and Conformational Analysis through Computational Methods

Computational vibrational analysis is a powerful technique for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using methods like DFT, it is possible to assign the various vibrational modes of the molecule to the experimentally observed spectral bands. mdpi.comresearchgate.net For complex molecules like chalcones, this theoretical analysis is essential for a detailed understanding of their vibrational spectra.

Conformational analysis, often performed by scanning the potential energy surface through the rotation of specific dihedral angles, helps in identifying the most stable conformer of the molecule. For chalcones, the planarity of the molecule and the orientation of the phenyl rings are key conformational features that can be investigated computationally.

Table 3: Representative Calculated Vibrational Frequencies for a Chalcone Derivative Data is illustrative and based on findings for structurally similar chalcones.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=O stretch | ~1650 - 1700 |

| C=C stretch (alkene) | ~1600 - 1650 |

| C-H stretch (aromatic) | ~3000 - 3100 |

| C-Cl stretch | ~700 - 800 |

Note: The specific frequencies for this compound would require dedicated computational analysis. Calculated frequencies are often scaled to better match experimental data.

Reaction Pathway Elucidation and Transition State Analysis

The formation of chalcones is typically achieved through the Claisen-Schmidt condensation, which is an aldol (B89426) condensation reaction between a substituted benzaldehyde (B42025) and an acetophenone (B1666503) in the presence of a base or acid catalyst. nih.gov Computational chemistry can be used to elucidate the detailed mechanism of this reaction, including the identification of intermediates and transition states. researchgate.netresearchgate.net

A proposed mechanism for the base-catalyzed Claisen-Schmidt reaction involves the following key steps:

Enolate Formation: The base abstracts an α-proton from the acetophenone to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the carbonyl carbon of the benzaldehyde, forming an alkoxide intermediate.

Protonation: The alkoxide is protonated by a solvent molecule (e.g., water) to yield a β-hydroxy ketone (aldol addition product).

Dehydration: The β-hydroxy ketone undergoes dehydration (elimination of a water molecule) to form the α,β-unsaturated ketone, which is the final chalcone product.

Computational studies can model the energy profile of this reaction pathway, calculating the energies of the reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the bond-breaking and bond-forming processes. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. For the Claisen-Schmidt reaction, the rate-limiting step is often the nucleophilic attack of the enolate on the aldehyde. escholarship.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 1 4 Chlorophenyl 2 Methylprop 2 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional correlation spectra, a complete picture of the atomic arrangement can be constructed.

The ¹H NMR spectrum of 1-(4-chlorophenyl)-2-methylprop-2-en-1-one provides key information regarding the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The aromatic protons on the 4-chlorophenyl ring are expected to appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the vinyl group (=CH₂) and the methyl group (-CH₃) will appear in the olefinic and aliphatic regions of the spectrum, respectively.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon (C=O) is typically observed far downfield (190-200 ppm). libretexts.org The carbons of the aromatic ring and the double bond appear in the 115-150 ppm range, while the methyl carbon gives a signal in the upfield region (10-30 ppm). libretexts.org The specific chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on established chemical shift ranges and data from analogous compounds.

| Atom Type | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|---|

| Carbonyl | C=O | - | ~195-198 | Deshielded due to electronegative oxygen and conjugation. |

| Aromatic | C-Cl | - | ~139-141 | Quaternary carbon attached to chlorine. |

| Aromatic | CH (ortho to C=O) | ~7.7-7.9 (d) | ~130-132 | Deshielded by the adjacent carbonyl group. |

| Aromatic | CH (meta to C=O) | ~7.4-7.5 (d) | ~128-129 | Less deshielded than ortho protons. |

| Aromatic | C (ipso to C=O) | - | ~135-137 | Quaternary aromatic carbon. |

| Olefinic | C (quaternary) | - | ~142-144 | Quaternary carbon of the C=C double bond. |

| Olefinic | =CH₂ | ~5.5-5.8 (2s) | ~126-128 | Two distinct signals for the geminal protons are expected. |

| Methyl | -CH₃ | ~2.0-2.2 (s) | ~18-21 | Attached to the C=C double bond. |

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by revealing correlations between nuclei. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, a key COSY correlation would be observed between the two sets of aromatic protons (ortho and meta to the carbonyl group), confirming their adjacent positions on the benzene ring. youtube.com No other significant correlations are expected due to the presence of quaternary carbons separating the other proton groups.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu This technique would definitively link the proton signals for the aromatic CH, vinyl =CH₂, and methyl -CH₃ groups to their corresponding carbon signals identified in the ¹³C NMR spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the most critical connectivity information by showing correlations between protons and carbons over two to three bonds (²J and ³J couplings). sdsu.edu This is particularly useful for identifying quaternary carbons. youtube.com Expected key HMBC correlations would include:

Correlations from the aromatic protons (ortho to the carbonyl) to the carbonyl carbon (C=O) and the ipso-carbon.

Correlations from the vinyl (=CH₂) and methyl (-CH₃) protons to the quaternary olefinic carbon and the carbonyl carbon, which firmly establishes the methacryloyl fragment and its connection to the chlorophenyl ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

FT-IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by a strong absorption band for the α,β-unsaturated ketone system. The conjugation of the carbonyl group with both the aromatic ring and the carbon-carbon double bond lowers its stretching frequency compared to a simple aliphatic ketone. Other characteristic bands confirm the presence of the aromatic ring, the double bond, and the carbon-chlorine bond. mdpi.com

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~3100-3000 | C-H stretch (aromatic & vinyl) | Stretching vibrations of sp² C-H bonds. |

| ~2950-2850 | C-H stretch (aliphatic) | Stretching vibrations of the methyl group C-H bonds. |

| ~1660-1675 | C=O stretch (carbonyl) | Strong absorption characteristic of a conjugated ketone. rsc.org |

| ~1620-1630 | C=C stretch (alkene) | Stretching of the carbon-carbon double bond. |

| ~1585-1600 | C=C stretch (aromatic) | Characteristic stretching vibrations of the benzene ring. |

| ~1090-1100 | C-Cl stretch | Stretching vibration of the carbon-chlorine bond. mdpi.com |

| ~830-850 | C-H bend (out-of-plane) | Bending vibration characteristic of 1,4-disubstitution on a benzene ring. |

Raman spectroscopy provides information complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. For this molecule, the C=C double bond and the symmetric breathing modes of the aromatic ring are expected to produce strong signals in the Raman spectrum. Studies on similar chalcone (B49325) structures show that Raman spectroscopy is particularly useful for analyzing external lattice modes and studying phonon anharmonicity in the solid state. utm.myuantwerpen.be The key functional group frequencies observed in FT-IR, such as the C=O and C=C stretches, are also observable in the Raman spectrum, providing a comprehensive vibrational analysis. scispace.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about the molecule's substructures. For this compound (C₁₀H₉ClO), the molecular weight is 180.03 g/mol for the ³⁵Cl isotope and 182.03 g/mol for the ³⁷Cl isotope. The mass spectrum will therefore show a characteristic M+ and M+2 molecular ion peak cluster in an approximate 3:1 intensity ratio, confirming the presence of a single chlorine atom.

Upon electron ionization, the molecular ion undergoes fragmentation. The primary fragmentation pathway for aromatic ketones involves α-cleavage at the bond adjacent to the carbonyl group. miamioh.edu This results in the formation of a stable acylium ion. The most prominent fragment is expected to be the 4-chlorobenzoyl cation, which is resonance-stabilized.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z (³⁵Cl / ³⁷Cl) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 180 / 182 | [C₁₀H₉ClO]⁺˙ | Molecular Ion (M⁺˙) |

| 139 / 141 | [C₇H₄ClO]⁺ | α-cleavage: Loss of the methyl-vinyl radical (•C₄H₅) to form the 4-chlorobenzoyl cation. This is expected to be the base peak. |

| 111 / 113 | [C₆H₄Cl]⁺ | Loss of carbon monoxide (CO) from the 4-chlorobenzoyl cation. |

| 75 | [C₆H₃]⁺ | Loss of chlorine radical (•Cl) from the [C₆H₄Cl]⁺ ion. |

An article on the advanced spectroscopic characterization of this compound cannot be generated at this time. Extensive searches for specific experimental data regarding the High-Resolution Mass Spectrometry (HRMS) and X-ray Diffraction (XRD) analysis of this particular compound did not yield the detailed research findings or data necessary to fulfill the request.

The inquiry required specific data points for the following sections:

X-ray Diffraction (XRD) Analysis for Solid-State Structural Determination

Single Crystal X-ray Crystallography for Absolute Configuration and Crystal Packing

While information, including HRMS and single crystal X-ray crystallography data, is available for structurally similar compounds and derivatives of chalcone, no peer-reviewed studies or database entries containing this specific information for this compound could be located. To adhere to the instructions of focusing solely on the specified compound and providing scientifically accurate, detailed findings, the article cannot be written without this foundational data.

Role As a Versatile Building Block in Complex Organic Synthesis

Precursor in Derivatization and Functionalization Strategies

The unique structural arrangement of 1-(4-chlorophenyl)-2-methylprop-2-en-1-one provides multiple sites for chemical modification, making it a versatile precursor for a variety of derivatization and functionalization strategies. The primary modes of reaction involve the α,β-unsaturated carbonyl moiety, which can undergo a range of transformations.

One of the most common derivatization strategies is the Michael addition , or 1,4-conjugate addition, where nucleophiles add to the β-carbon of the double bond. A variety of nucleophiles, including thiols, amines, and carbanions, can be employed to introduce new functional groups and build molecular complexity. For instance, the reaction with thiols, such as 4-chlorothiophenol, can lead to the formation of β-arylmercapto ketones. mdpi.com This addition is often catalyzed by a base and proceeds under mild conditions.

The carbonyl group itself is also a site for functionalization. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). mdpi.com This transformation is often stereoselective, and the resulting hydroxyl group can be further derivatized, for example, through esterification or etherification.

Furthermore, the double bond can be subjected to various addition reactions. For example, it can be epoxidized to form an oxirane ring, which can then be opened by nucleophiles to introduce two new functional groups with defined stereochemistry. Halogenation of the double bond is another possibility for introducing further reactivity into the molecule.

The combination of these reactions allows for a high degree of molecular diversity to be generated from this single precursor. The following table summarizes some of the key derivatization strategies:

| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Resulting Structure |

| Michael Addition | Thiols, Amines, Carbanions / Base | Carbon-Carbon Double Bond | β-substituted ketone |

| Reduction | Sodium Borohydride (NaBH₄) | Carbonyl Group | Secondary Alcohol |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Carbon-Carbon Double Bond | Epoxide (Oxirane) |

| Halogenation | Halogens (e.g., Br₂) | Carbon-Carbon Double Bond | Dihaloalkane |

These derivatization strategies highlight the role of this compound as a flexible scaffold for the synthesis of a wide array of functionalized molecules.

Scaffold for Heterocyclic Compound Synthesis

The α,β-unsaturated ketone framework of this compound is an excellent starting point for the construction of various heterocyclic compounds. The 1,3-dielectrophilic nature of the enone system allows for cyclocondensation reactions with a range of binucleophiles to form five-, six-, and seven-membered rings.

Synthesis of Pyrimidines: Pyrimidine derivatives can be synthesized through the reaction of α,β-unsaturated ketones with amidines or related compounds. For example, condensation with urea, thiourea, or guanidine (B92328) under basic conditions can yield dihydropyrimidinones, dihydropyrimidinethiones, or aminopyrimidines, respectively. acs.orgcmu.eduacs.org These reactions typically proceed via an initial Michael addition of the nucleophilic nitrogen to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration.

Synthesis of Benzodiazepines: 1,5-Benzodiazepine derivatives can be prepared by the condensation of α,β-unsaturated ketones with o-phenylenediamine. nih.govresearchgate.net This reaction is generally catalyzed by an acid and involves the formation of a seven-membered ring. The reaction pathway is believed to involve the initial formation of an imine, followed by a conjugate addition of the second amino group and subsequent cyclization.

Synthesis of Pyrazolines: The reaction of α,β-unsaturated ketones with hydrazine (B178648) and its derivatives is a well-established method for the synthesis of pyrazolines, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. nih.govnih.gov The reaction of this compound with hydrazine hydrate (B1144303) would be expected to yield a 2-pyrazoline (B94618) derivative.

The versatility of this scaffold in heterocyclic synthesis is further illustrated in the following table:

| Heterocycle | Reagent | General Reaction Conditions |

| Pyrimidine | Urea, Thiourea, Guanidine | Basic conditions, often with heating |

| Benzodiazepine | o-Phenylenediamine | Acidic catalysis, reflux |

| Pyrazoline | Hydrazine hydrate, Phenylhydrazine | Alcoholic solvent, often with acid or base catalyst |

| Pyrrol-3-one | Aminoacetylenic ketones (as precursors) | Base-catalyzed intramolecular cyclization |

The synthesis of a 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one has been reported through the base-catalyzed intramolecular cyclization of a related aminoacetylenic ketone, demonstrating the utility of the core structure in forming five-membered heterocycles as well. researchgate.net

Applications in Materials Chemistry Precursor Synthesis (e.g., Polymerizable Monomers)

The presence of a polymerizable α,β-unsaturated double bond in this compound suggests its potential as a monomer in the synthesis of novel polymers for materials chemistry applications. The 2-methylpropenoyl group is a known polymerizable unit, and its attachment to a 4-chlorophenyl ketone moiety can impart specific properties to the resulting polymer.

Polymerizable Monomer: The vinyl group in this compound is susceptible to radical polymerization. The methyl group on the α-carbon classifies it as a methacrylate-type monomer. In radical polymerization, methacrylates typically form more stable tertiary radicals at the propagating chain end compared to the secondary radicals formed from acrylates. researchgate.net This can influence the polymerization kinetics and the properties of the resulting polymer. The polymerization can be initiated by common radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

The resulting polymer, poly(this compound), would have a polystyrene-like backbone with pendant 4-chlorobenzoyl groups. The presence of the polar carbonyl group and the halogenated aromatic ring is expected to influence the polymer's properties, such as its glass transition temperature, solubility, and refractive index.

Potential Applications in Materials Science: Polymers derived from aryl methacrylates and related α,β-unsaturated ketones have been investigated for various optical applications. azooptics.com The aromatic and carbonyl groups can contribute to a high refractive index, making such polymers potentially useful for optical components like lenses and coatings. The polarity and potential for intermolecular interactions could also lead to interesting thermal and mechanical properties.

Furthermore, α,β-unsaturated ketones have been utilized as photosensitizers in two-photon-induced polymerization. nih.gov The extended π-system of these molecules can lead to significant two-photon absorption cross-sections, enabling their use as initiators for the fabrication of three-dimensional microstructures. While not specifically demonstrated for this compound, its structural similarity to other photoinitiators suggests potential in this area.

The potential of this compound as a monomer is summarized below:

| Polymerization Method | Monomer Functionality | Potential Polymer Properties | Potential Applications |

| Radical Polymerization | α,β-Unsaturated Ketone | High Refractive Index, Modified Thermal Properties | Optical Materials, Specialty Coatings |

| Photopolymerization | Photoinitiator/Monomer | Cross-linked networks | 3D Microfabrication, Photoresists |

Future Perspectives and Research Challenges for 1 4 Chlorophenyl 2 Methylprop 2 En 1 One

Development of Enantioselective Synthetic Routes

The presence of a prochiral center in 1-(4-Chlorophenyl)-2-methylprop-2-en-1-one makes the development of enantioselective synthetic routes a significant and challenging research direction. Asymmetric synthesis of α,β-unsaturated ketones is a well-established field, and these methodologies can be adapted and optimized for the target molecule. The primary challenge lies in achieving high enantioselectivity and yield for this specific substrate.

One promising approach is the use of chiral organocatalysts. Proline and its derivatives have been successfully employed in the asymmetric aldol (B89426) condensation reactions to produce chiral chalcones. The development of a specific organocatalyst that can effectively control the stereochemical outcome of the reaction between 4-chloroacetophenone and methacrolein (B123484) (or a suitable equivalent) would be a major breakthrough.

Another avenue of exploration is metal-catalyzed asymmetric synthesis. Chiral ligands in combination with various metal centers (e.g., zinc, copper, rhodium) can facilitate highly enantioselective additions. For instance, the asymmetric conjugate addition of nucleophiles to α,β-unsaturated ketones is a powerful tool for creating stereogenic centers. Research could focus on developing a catalytic system that promotes the enantioselective conjugate addition of a methyl group to a precursor of this compound.

Table 1: Potential Enantioselective Strategies for this compound Synthesis

| Catalytic System | Reaction Type | Potential Advantages | Research Challenges |

|---|---|---|---|

| Chiral Organocatalysts (e.g., Proline derivatives) | Asymmetric Aldol Condensation | Metal-free, environmentally benign, readily available catalysts. | Catalyst loading, reaction times, and achieving high enantiomeric excess for the specific substrate. |

| Metal-Ligand Complexes (e.g., Zn(II)-prolinol) | Asymmetric Aldol Condensation | High catalytic activity and potential for high enantioselectivity. | Ligand design and optimization, sensitivity to air and moisture. |

| Copper-Chiral Phosphoramidite Ligands | Asymmetric Conjugate Addition | High enantioselectivity in related systems, mild reaction conditions. | Synthesis of suitable precursor, regioselectivity of the addition. |

| Rhodium-Chiral Diene Complexes | Asymmetric 1,4-addition of organoboron reagents | Broad substrate scope, high yields and enantioselectivities reported for other α,β-unsaturated ketones. | Availability and cost of rhodium catalysts, optimization of reaction conditions. |

Exploration of Novel Catalytic Transformations

Beyond its synthesis, this compound serves as a versatile platform for exploring novel catalytic transformations. The α,β-unsaturated ketone moiety is a highly reactive functional group that can participate in a wide array of chemical reactions. Future research will likely focus on leveraging this reactivity to synthesize a diverse range of derivatives with potentially interesting biological or material properties.

One area of interest is the catalytic asymmetric reduction of the carbon-carbon double bond or the carbonyl group. The selective reduction of one functional group while leaving the other intact can lead to the formation of valuable chiral building blocks. For example, the enantioselective hydrogenation of the C=C bond would yield a chiral saturated ketone, while the enantioselective reduction of the C=O group would produce a chiral allylic alcohol.

Furthermore, the development of novel cycloaddition reactions involving this compound as a dienophile or dipolarophile could lead to the synthesis of complex heterocyclic structures. The use of organocatalysts or metal catalysts to control the diastereo- and enantioselectivity of these reactions would be a key research challenge.

Table 2: Potential Novel Catalytic Transformations of this compound

| Transformation | Catalyst Type | Potential Products | Research Focus |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral transition metal complexes (e.g., Ru, Rh, Ir) | Enantiomerically enriched 1-(4-chlorophenyl)-2-methylpropan-1-one (B92321) | Catalyst screening, optimization of hydrogen pressure and temperature. |

| Asymmetric Hydrosilylation | Chiral copper or rhodium complexes | Chiral silyl (B83357) enol ethers or saturated ketones | Development of efficient and selective catalysts. |

| [4+2] Cycloaddition (Diels-Alder) | Lewis acids, organocatalysts | Substituted cyclohexene (B86901) derivatives | Diastereoselectivity and enantioselectivity control. |

| [3+2] Cycloaddition | Metal catalysts, organocatalysts | Functionalized cyclopentane (B165970) and heterocyclic derivatives | Regio- and stereochemical control. |

| Michael Addition | Organocatalysts, Lewis bases | γ-functionalized ketones | Broadening the scope of nucleophiles and achieving high stereoselectivity. |

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms presents a significant opportunity to improve the synthesis of this compound and its derivatives. rsc.orgnih.govrsc.org Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability. rsc.orgresearchgate.net

A key research challenge in this area is the development of a robust and efficient flow process for the Claisen-Schmidt condensation reaction to produce the target compound. This would involve optimizing parameters such as residence time, temperature, and catalyst loading in a continuous reactor. The use of immobilized catalysts in packed-bed reactors could further enhance the efficiency and sustainability of the process by allowing for catalyst recycling. nih.gov

Automated synthesis platforms, coupled with in-line analysis, could be employed for the rapid screening of reaction conditions and catalysts for both the synthesis and subsequent transformations of this compound. This high-throughput approach would accelerate the discovery of optimal synthetic routes and the exploration of novel chemical space. The combination of flow chemistry and automation could ultimately lead to an on-demand, efficient, and scalable production of this important chemical compound. organic-chemistry.org

Table 3: Potential Advantages of Integrating Flow Chemistry for the Synthesis of this compound

| Parameter | Batch Synthesis Challenges | Flow Chemistry Advantages |

|---|---|---|

| Safety | Potential for thermal runaways in exothermic reactions. | Superior heat dissipation, smaller reaction volumes minimize hazards. |

| Scalability | Difficult to scale up while maintaining consistent product quality. | Seamless scaling by running the reactor for longer periods or using parallel reactors. |

| Reproducibility | Prone to variations due to inefficient mixing and heat transfer. | Precise control over reaction parameters ensures high reproducibility. |

| Efficiency | Can be time-consuming with multiple manual operations. | Potential for telescoped reactions, reducing workup steps and overall synthesis time. |

| Process Optimization | Slow and resource-intensive. | Rapid optimization of reaction conditions through automated systems. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Chlorophenyl)-2-methylprop-2-en-1-one, and how can reaction conditions be systematically optimized?

- Methodology : The Friedel-Crafts acylation of 4-chlorobenzene with 2-methylpropanoyl chloride using a Lewis acid catalyst (e.g., AlCl₃) is a primary method. Key parameters include:

- Anhydrous conditions to prevent hydrolysis of the acyl chloride.

- Temperature control (typically 0–5°C during reagent addition, followed by gradual warming to 25°C).

- Catalyst stoichiometry (1.2–1.5 equivalents of AlCl₃ relative to the acyl chloride).

- Optimization : Use design-of-experiments (DoE) to evaluate variables (temperature, catalyst loading, solvent polarity). Monitor yield via GC-MS or HPLC. Side products like 4-chlorobenzoic acid (from oxidation) can be minimized by inert atmosphere (N₂/Ar) .

Q. How can spectroscopic and crystallographic techniques characterize this compound’s structure and purity?

- Spectroscopic Methods :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm), carbonyl (C=O, δ ~200 ppm), and methyl groups (δ 1.2–1.5 ppm).

- IR : Confirm C=O stretch (~1680 cm⁻¹) and C-Cl vibration (~750 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software resolves bond lengths and angles. For example, the C=O bond typically measures ~1.21 Å, and the chlorophenyl ring adopts a planar geometry .

- Purity Assessment : Combines HPLC (≥95% purity) with elemental analysis (C, H, Cl within ±0.3% of theoretical values).

Q. What are the stability profiles of this compound under varying storage and reaction conditions?

- Degradation Pathways :

- Oxidation : Forms 4-chlorobenzoic acid under aerobic conditions (confirmed by TLC/Rf comparison).

- Reduction : Converts to 1-(4-chlorophenyl)-2-methylpropan-1-ol with NaBH₄ or LiAlH₄.

- Stability Guidelines :

- Store at –20°C in amber vials under inert gas.

- Avoid prolonged exposure to light or humidity (hygroscopicity tested via Karl Fischer titration).

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound participates in nucleophilic substitution versus conjugate addition?

- Nucleophilic Substitution : The carbonyl group’s electrophilicity allows attack by amines or thiols. For example, reaction with NH₃ forms a β-amino ketone, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80°C).

- Conjugate Addition : The α,β-unsaturated system undergoes Michael addition with Grignard reagents. Stereoelectronic effects are studied via DFT calculations (e.g., B3LYP/6-31G* level) to predict regioselectivity .

Q. What crystallographic insights explain its nonlinear optical (NLO) properties?

- Crystal Packing : Non-centrosymmetric space groups (e.g., Pna2₁) enable second-harmonic generation (SHG). Hydrogen-bonding networks (C–H⋯O interactions) and π-stacking of chlorophenyl rings enhance dipole alignment .

- SHG Efficiency : Measured via Kurtz-Perry powder method, yielding coefficients 2–3× higher than urea. Correlate with hyperpolarizability (β) values from computational models .

Q. How can bioactivity studies reconcile contradictory data on enzyme inhibition potency?

- Case Study : Discrepancies in IC₅₀ values for acetylcholinesterase inhibition (e.g., 10 μM vs. 50 μM across studies) may arise from:

- Assay Conditions : pH (7.4 vs. 8.0), ionic strength, or solvent (DMSO% ≤1% recommended).

- Protein Source : Recombinant vs. tissue-extracted enzymes.

- Resolution : Standardize protocols (e.g., Ellman’s method) and validate via kinetic assays (Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition) .

Q. What computational strategies predict its metabolic pathways and toxicity?

- In Silico Tools :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability (LogP ~2.5) and cytochrome P450 metabolism.

- Toxicity : QSAR models predict hepatotoxicity (e.g., ProTox-II) based on structural alerts (e.g., α,β-unsaturated ketone moiety) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.